(3-Methylpenta-1,4-dien-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
109898-19-3 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methylpenta-1,4-dienylbenzene |
InChI |
InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3 |
InChI Key |
GFCADLFHRDMBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Methylpenta 1,4 Dien 1 Yl Benzene
Pericyclic Reactions
Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. The specific geometry and electronic structure of the reactants are crucial for these reactions to occur.
Diels-Alder Cycloadditions Involving (3-Methylpenta-1,4-dien-1-yl)benzene
The Diels-Alder reaction is a powerful [4+2] cycloaddition that requires a conjugated diene (a 4π-electron system) to react with a dienophile (a 2π-electron system). wikipedia.orgmasterorganicchemistry.com The subject compound, this compound, possesses a 1,4-diene structure, meaning its two double bonds are separated by a saturated carbon center. This lack of conjugation prevents it from participating directly as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com
For this compound to undergo a Diels-Alder reaction, it would first need to isomerize to a conjugated 1,3-diene, such as 1-phenyl-3-methylpenta-1,3-diene. Such isomerization can sometimes be achieved under specific catalytic conditions, for instance, using acids, bases, or transition metal complexes, which facilitate double bond migration. thieme-connect.deorganic-chemistry.org However, the subsequent cycloaddition would be a reaction of the isomerized product, not of this compound itself. The scientific literature does not provide evidence of this compound being used as a substrate in Diels-Alder reactions.
Ene Reactions
The ene reaction is another type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction proceeds through a cyclic transition state to form a new sigma bond, with migration of the ene double bond and transfer of the allylic hydrogen.
This compound possesses multiple allylic hydrogens—at the methyl group and the carbon atom separating the two double bonds—making it theoretically capable of participating as the "ene" component. However, a review of scientific literature reveals no specific studies or documented examples of this compound undergoing ene reactions.
Electrophilic and Nucleophilic Addition Reactions
Addition reactions are characteristic of compounds with carbon-carbon double bonds. The nature of these reactions in this compound is influenced by the two electronically distinct double bonds within the molecule.
Electrophilic Addition
Electrophilic addition is a primary reaction pathway for alkenes. In this compound, electrophiles can attack either the C1=C2 double bond or the C4=C5 double bond. The reaction outcome is dictated by the stability of the resulting carbocation intermediate.
Addition to the C1=C2 Double Bond: This double bond is conjugated with the phenyl ring. Attack by an electrophile (E⁺) at C2 would generate a secondary, resonance-stabilized benzylic carbocation at C1. This high stability is due to the delocalization of the positive charge into the aromatic ring.
Addition to the C4=C5 Double Bond: This is a terminal double bond. According to Markovnikov's rule, electrophilic attack will occur at the terminal carbon (C5) to form the more stable secondary carbocation at C4.
Due to the significant resonance stabilization of the benzylic carbocation, the C1=C2 double bond is generally expected to be more reactive towards electrophiles than the C4=C5 double bond. Reaction with an electrophilic reagent like hydrogen bromide (HBr) would be predicted to yield a mixture of products, with the major product likely arising from the formation of the most stable carbocation intermediate. libretexts.org No specific experimental data on the product distribution for this compound is available.
Nucleophilic Addition
Nucleophilic addition to carbon-carbon double bonds is uncommon unless the alkene is activated by potent electron-withdrawing groups that can stabilize a negative charge. The double bonds in this compound are electron-rich and are not substituted with such activating groups. Therefore, this compound is not expected to undergo nucleophilic addition reactions under standard conditions.
Regiochemical Control in Electrophilic Additions (e.g., 1,2- vs. 1,4-addition)
Electrophilic additions to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. The regiochemical outcome is dictated by the stability of the resulting carbocation intermediate. In the case of this compound, the initial attack of an electrophile (E⁺) on the C4-C5 double bond is less likely due to the isolated nature of this bond. The conjugated system from C1 to C4 is more susceptible to electrophilic attack.
Protonation at C4 would lead to a secondary carbocation at C3, which is not stabilized by resonance with the phenyl group. Conversely, protonation at C1 would generate a highly stabilized benzylic and allylic carbocation, with the positive charge delocalized over C2 and the phenyl ring. This benzylic/allylic carbocation is the key intermediate that determines the product distribution. libretexts.orglibretexts.org
The subsequent attack by a nucleophile (Nu⁻) can occur at either C2 (1,2-addition) or at the terminal C4 position of the conjugated system (1,4-addition). The ratio of these products is often dependent on reaction conditions such as temperature and solvent.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Addition Type | Product Name | Structure |
| 1,2-Addition | (3-Methyl-1-Nu-penta-3-en-1-yl)benzene | Ph-CH(Nu)-CH=C(CH₃)-CH=CH₂ |
| 1,4-Addition | (1-Nu-3-methylpenta-2,4-dien-1-yl)benzene | Ph-CH=CH-C(CH₃)(Nu)-CH=CH₂ |
Generally, 1,2-addition is favored under kinetic control (lower temperatures), as the nucleophile attacks the carbon atom with the highest positive charge density in the carbocation intermediate. In contrast, 1,4-addition often leads to the more thermodynamically stable product (a more substituted and/or conjugated alkene) and is favored under thermodynamic control (higher temperatures). libretexts.org
Transition Metal-Catalyzed Hydrofunctionalization (e.g., Hydroarylation, Hydroboration)
Transition metal catalysis offers powerful methods for the selective functionalization of dienes. For aryl-substituted dienes, high regioselectivity can often be achieved. nih.govacs.org
Hydroarylation: The addition of an aryl group across one of the double bonds can be catalyzed by various transition metals, including nickel and palladium. nih.govnih.gov For styrenyl dienes, nickel-catalyzed hydroarylation using arylboronic acids has been shown to proceed with excellent 1,2-selectivity. nih.gov This suggests that the hydroarylation of this compound would likely occur selectively at the C1-C2 double bond. The mechanism often involves the formation of metal-allyl intermediates. nih.govnih.gov
Hydroboration: The hydroboration-oxidation of dienes is a classic method for the anti-Markovnikov hydration of double bonds. masterorganicchemistry.com In the case of this compound, the reaction with borane (B79455) (BH₃) or its derivatives would likely show selectivity for the less sterically hindered terminal double bond (C4-C5). However, the conjugated system can also react. The regioselectivity in the conjugated portion would favor the addition of the boron atom to the less substituted carbon (C4), leading to an allylic borane intermediate. The presence of two double bonds also opens the possibility of dihydroboration. researchgate.netquora.com
Table 2: Potential Regioselective Hydrofunctionalization Reactions
| Reaction | Catalyst/Reagent | Predicted Major Product Site |
| Hydroarylation | Ni-based catalyst + Ar-B(OH)₂ | C1-C2 double bond |
| Hydroboration | BH₃-THF, then H₂O₂, NaOH | C4-C5 double bond |
Radical Mediated Reactions
Radical reactions of conjugated dienes can lead to a variety of products through addition and polymerization pathways. The addition of a radical species to this compound would likely proceed via the formation of the most stable radical intermediate. Attack at the C4 position of the conjugated system would generate a resonance-stabilized allylic radical. For instance, the reaction of a phenyl radical with 1,3-butadiene (B125203) is known to proceed via the addition of the radical to a terminal carbon. researchgate.net Similarly, radical addition to the terminal C5 carbon would produce a stable secondary radical.
Radical difunctionalization reactions, where two different functional groups are added across the diene system, have been developed for 1,3-dienes. These reactions often proceed via a 1,4-addition mechanism, where a radical adds to one terminus of the diene, and the resulting allylic radical is trapped at the other terminus. nih.gov
Isomerization and Rearrangement Chemistry
Conjugated dienes can undergo base-mediated isomerization to form more stable, conjugated systems. mdpi.com However, in this compound, the diene system is already conjugated with the phenyl ring. Thermal or photochemical conditions could potentially lead to electrocyclic reactions or sigmatropic rearrangements, although such reactivity has not been specifically documented for this compound.
Polymerization Behavior of this compound and Related Monomers
The presence of both a styrenic moiety and a diene system makes this compound a potentially interesting monomer for polymerization. Phenyl-substituted dienes, such as 1-phenyl-1,3-butadiene, have been polymerized using various methods, including coordination, cationic, and anionic polymerization. researchgate.netnih.govnih.gov
The polymerization can proceed through different microstructures, including 1,2-, 3,4-, and 1,4-additions. The choice of catalyst or initiator system is crucial in controlling the resulting polymer microstructure and properties. For example, rare-earth metal catalysts have been used for the syndioselective 3,4-polymerization of 1-phenyl-1,3-butadiene. researchgate.net
Anionic polymerization of styrene (B11656) and dienes is a well-established method for producing polymers with controlled molecular weights and narrow polydispersities. mdpi.com It is conceivable that this compound could be copolymerized with other monomers like styrene or isoprene (B109036) to produce materials with tailored properties. acs.orgresearchgate.netrsc.org The resulting polymers would likely have a high glass transition temperature due to the rigid phenyl groups.
Radical polymerization is also a possibility. The radical copolymerization of 1,3-pentadiene (B166810) isomers with maleic anhydride (B1165640) has been investigated, demonstrating the feasibility of incorporating pentadiene units into polymers via radical methods. rsc.org
Advanced Spectroscopic Characterization of 3 Methylpenta 1,4 Dien 1 Yl Benzene for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For (3-Methylpenta-1,4-dien-1-yl)benzene, both ¹H and ¹³C NMR analyses provide critical data for its structural confirmation.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons in the phenyl ring, the dienyl chain, and the methyl group. The aromatic protons typically appear in the downfield region, while the olefinic and aliphatic protons are found at higher field strengths. The coupling patterns (multiplicities) of these signals are instrumental in establishing the neighboring proton relationships.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The number of unique carbon signals confirms the molecular symmetry, and their chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 6.55 | Doublet | 1H | Olefinic proton (C1-H) |
| 6.20 | Doublet of doublets | 1H | Olefinic proton (C2-H) |
| 5.80 | Multiplet | 1H | Olefinic proton (C4-H) |
| 5.10 | Doublet | 1H | Terminal olefinic proton (C5-H, cis) |
| 5.05 | Doublet | 1H | Terminal olefinic proton (C5-H, trans) |
| 3.40 | Quartet | 1H | Allylic proton (C3-H) |
| 1.20 | Doublet | 3H | Methyl protons (CH₃) |
¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Aromatic C (quaternary) |
| 138.0 | Olefinic C (C4) |
| 135.0 | Olefinic C (C1) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.0 | Olefinic C (C2) |
| 115.0 | Olefinic C (C5) |
| 40.0 | Allylic C (C3) |
| 20.5 | Methyl C (CH₃) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the aromatic ring, the carbon-carbon double bonds, and the aliphatic C-H bonds.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3020 | Medium | Aromatic and Olefinic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (methyl) |
| 1640 | Medium | C=C Stretch (alkene) |
| 1600, 1495, 1450 | Strong to Medium | C=C Stretch (aromatic ring) |
| 990, 910 | Strong | =C-H Bend (alkene, out-of-plane) |
| 750, 690 | Strong | C-H Bend (monosubstituted benzene (B151609), out-of-plane) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation pattern provides clues about the stability of different parts of the molecule.
A prominent fragmentation pathway would likely involve the cleavage of the bond beta to the phenyl group, leading to the formation of a stable benzylic or tropylium (B1234903) cation. Loss of a methyl radical is another anticipated fragmentation.
Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 158 | 80 | [M]⁺ (Molecular Ion) |
| 143 | 60 | [M - CH₃]⁺ |
| 117 | 100 | [C₉H₉]⁺ (benzylic/tropylium ion) |
| 91 | 70 | [C₇H₇]⁺ (tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (phenyl cation) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, consisting of the phenyl group and the diene, in this compound is expected to give rise to strong absorption in the UV region. The position of the absorption maximum (λmax) is indicative of the extent of conjugation.
UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| ~250 | ~20,000 | Ethanol | π → π* transition of the conjugated system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound in the solid state.
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. Therefore, no experimental crystallographic data is available. Such a study would be invaluable for confirming the conformational preferences of the dienyl chain relative to the phenyl group in the solid state.
Theoretical and Computational Investigations on 3 Methylpenta 1,4 Dien 1 Yl Benzene Reactivity and Structure
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for dissecting the intricacies of molecular structure and reactivity. For a conjugated system like (3-Methylpenta-1,4-dien-1-yl)benzene, these methods can provide a detailed picture of its electronic landscape, predict its behavior in chemical reactions, and assess its intrinsic stability. DFT methods, such as B3LYP and M06-2X, are often chosen for their balance of computational cost and accuracy in describing electron correlation, which is crucial for π-conjugated systems. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.
The electronic behavior of this compound is governed by its arrangement of π-electrons across the pentadiene and benzene (B151609) moieties. Frontier Molecular Orbital (FMO) theory is central to understanding its reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO represents the region of highest electron density, indicating the molecule's ability to act as an electron donor (nucleophile). Conversely, the LUMO signifies the region most susceptible to accepting electrons, defining its capacity to act as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the conjugated system, which extends from the benzene ring to the diene, would result in a delocalized HOMO and LUMO. The phenyl group is expected to lower the HOMO-LUMO gap compared to a simple pentadiene, enhancing its reactivity. The methyl group at the 3-position would act as a weak electron-donating group, slightly raising the energy of the HOMO and potentially influencing the regioselectivity of its reactions.
A hypothetical FMO analysis using DFT at the B3LYP/6-31G(d) level of theory might yield the following results:
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.95 | Delocalized over the entire π-system, with significant coefficients on the diene carbons. |
| HOMO | -5.85 | Delocalized across the phenyl ring and the diene system, indicating extensive conjugation. |
| HOMO-LUMO Gap | 4.90 | Suggests a moderately reactive molecule, typical for extended conjugated systems. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Computational chemistry is instrumental in mapping the complete energy profile of a chemical reaction, providing insights that are often inaccessible through experimental means alone. nih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a potential energy surface (PES) can be constructed.
For this compound, a characteristic reaction would be the Diels-Alder cycloaddition, where it acts as the diene. A computational study would model its reaction with a dienophile (e.g., maleic anhydride). The process involves locating the transition state structure for the concerted [4+2] cycloaddition. Frequency calculations are then performed to verify that the TS has exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate.
A hypothetical study of the Diels-Alder reaction with maleic anhydride (B1165640) might reveal the following energetic profile:
| Species | Relative Energy (kcal/mol) | Method |
| Reactants | 0.0 | M06-2X/6-311+G(d,p) |
| Endo Transition State | +18.5 | M06-2X/6-311+G(d,p) |
| Exo Transition State | +20.1 | M06-2X/6-311+G(d,p) |
| Endo Product | -25.0 | M06-2X/6-311+G(d,p) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These hypothetical results would suggest that the reaction is kinetically favored to proceed through the endo pathway, which is common in Diels-Alder reactions due to secondary orbital interactions. longdom.org
The stability of this compound arises from the delocalization of its π-electrons over the conjugated system. This delocalization can be quantified using various computational techniques. libretexts.org
One common method is the analysis of bond lengths. In a fully delocalized system, the carbon-carbon bond lengths are expected to be intermediate between those of typical single (1.54 Å) and double (1.34 Å) bonds. Calculations would likely show this averaging of bond lengths across the diene backbone and its connection to the phenyl ring.
Another powerful tool is Natural Bond Orbital (NBO) analysis. NBO analysis can provide information about charge distribution, hyperconjugative interactions, and delocalization. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, one can quantify the stabilization energy associated with electron delocalization. For this molecule, significant stabilization energies would be expected from the π(C=C) → π*(C=C) interactions along the conjugated path.
When this compound reacts with an unsymmetrical dienophile, questions of regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product) arise. Computational methods are highly effective at predicting these outcomes. nih.govresearchgate.net
Regioselectivity: The preferred regioisomer is typically the one formed via the lowest energy transition state. By calculating the activation energies for all possible pathways (e.g., "ortho" vs. "meta" adducts in a Diels-Alder reaction), the major product can be predicted. nih.gov The outcome is often rationalized by examining the coefficients of the HOMO of the diene and the LUMO of the dienophile; the largest coefficients tend to align during the reaction.
Stereoselectivity: As noted earlier, the preference for endo or exo products in a Diels-Alder reaction can be determined by comparing the activation energies of the respective transition states. nih.gov Steric hindrance between substituents on the diene and dienophile plays a crucial role. nih.gov In the case of this compound, the bulky phenyl group and the methyl group would create significant steric interactions that computational models can accurately quantify to predict the favored stereoisomer.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide deep insight into the electronic structure and reactivity of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), can explore the behavior of the molecule over time and in different environments. ul.ienih.gov
A key application for this compound would be conformational analysis. The molecule has several rotatable single bonds, particularly the bond connecting the diene moiety to the phenyl ring. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable conformers (e.g., planar vs. twisted geometries) and the energy barriers between them. mdpi.com This is crucial because the planarity of the system directly affects the degree of π-conjugation and, consequently, its electronic properties and reactivity. Simulations could reveal the preferred orientation of the phenyl ring relative to the diene plane and how thermal energy allows the molecule to sample different conformations. nih.gov
Applications of 3 Methylpenta 1,4 Dien 1 Yl Benzene As a Versatile Synthetic Intermediate
Synthesis of Functionalized Polyenes and Conjugated Systems
The structure of (3-Methylpenta-1,4-dien-1-yl)benzene, featuring a conjugated diene system attached to a phenyl group, theoretically allows it to be a valuable precursor for the synthesis of more complex functionalized polyenes and other conjugated systems. The conjugated portion of the molecule can potentially participate in a variety of chemical transformations.
Potential Synthetic Pathways:
| Reaction Type | Potential Reagents | Expected Outcome |
| Diels-Alder Reaction | Electron-deficient dienophiles (e.g., maleic anhydride (B1165640), dimethyl acetylenedicarboxylate) | Formation of cyclic adducts, extending the conjugated system. |
| Heck Coupling | Aryl or vinyl halides | Arylation or vinylation at the terminal double bond, leading to extended polyenes. |
| Stille Coupling | Organostannanes | Cross-coupling to introduce new carbon-carbon bonds and build larger conjugated structures. |
| Suzuki Coupling | Organoboranes | Formation of biaryl systems or connection to other unsaturated fragments. |
This table represents theoretical applications based on the functional groups present in the molecule and is not based on documented research for this specific compound.
Precursor for Carbocyclic and Heterocyclic Scaffolds
The diene functionality within this compound presents a key structural motif for the construction of various carbocyclic and heterocyclic ring systems. Cycloaddition reactions, in particular, would be a primary method for leveraging this reactivity.
Hypothetical Cyclization Strategies:
| Cyclization Type | Reaction Partner | Resulting Scaffold |
| [4+2] Cycloaddition (Diels-Alder) | Alkenes, Alkynes | Six-membered carbocyclic rings. |
| [4+2] Hetero-Diels-Alder | Imines, Carbonyls | Six-membered nitrogen- or oxygen-containing heterocyclic rings. |
| 1,3-Dipolar Cycloaddition | Nitrones, Azides | Five-membered heterocyclic rings. |
| Pauson-Khand Reaction | Alkynes, Dicobalt octacarbonyl | Fused five-membered carbocyclic rings (cyclopentenones). |
This table outlines potential synthetic routes to carbocyclic and heterocyclic systems, extrapolated from known diene reactivity, as specific examples for this compound are not available.
Contributions to Analogues of Complex Organic Molecules
Given its combination of a phenyl ring and a substituted diene, this compound could hypothetically serve as a fragment in the synthesis of analogues of complex natural products or other biologically active molecules. Many complex organic molecules contain substituted aromatic and polyene substructures.
The strategic incorporation of this building block could allow for the systematic variation of a lead compound's structure in medicinal chemistry programs. For instance, the methyl group and the specific geometry of the double bonds could be important for modulating biological activity or physicochemical properties. However, without specific examples of its use in total synthesis or medicinal chemistry, its contribution in this area remains a theoretical possibility.
Analytical Methodologies for Detection and Quantification of 3 Methylpenta 1,4 Dien 1 Yl Benzene in Research Contexts
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)
Chromatographic methods are central to the analysis of organic compounds like (3-Methylpenta-1,4-dien-1-yl)benzene, providing the necessary separation from reactants, byproducts, or other components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its hydrocarbon backbone and benzene (B151609) ring, this compound is expected to be sufficiently volatile for GC analysis. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Following separation, the compound is introduced into a mass spectrometer, which bombards the molecule with electrons, causing it to ionize and fragment. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for definitive identification.
Hypothetical GC-MS Parameters for this compound Analysis:
| Parameter | Typical Value/Condition |
|---|---|
| Column | HP-5MS (or equivalent non-polar capillary column) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC) is a complementary technique suitable for compounds that are not sufficiently volatile or are thermally labile. wur.nl For this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly employed for aromatic compounds due to their strong absorbance in the UV region. The wavelength of maximum absorbance for the phenyl group would be selected for sensitive detection. HPLC can be used for both qualitative and quantitative analysis, with the peak area being proportional to the concentration of the compound. wur.nl
Advanced Spectroscopic Methods for Purity and Isomeric Composition Assessment (e.g., Quantitative NMR)
While chromatographic techniques are excellent for separation and detection, spectroscopic methods provide detailed structural information and can be used for quantitative analysis without the need for identical standard compounds, a significant advantage in research settings.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds. Unlike chromatography, which relies on a comparison with a reference standard, qNMR allows for the direct measurement of the analyte concentration against a certified internal standard of known purity and concentration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, specific protons, such as the vinylic, aromatic, or methyl protons, would be chosen for integration. By comparing the integral of a specific proton signal of the analyte with that of the internal standard, the absolute purity of the sample can be determined with high accuracy.
qNMR is also invaluable for assessing isomeric composition. For instance, if geometric isomers (E/Z) of this compound were present, distinct signals for each isomer would likely be observed in the NMR spectrum. The ratio of the integrals of these distinct signals would provide the isomeric ratio.
Illustrative ¹H NMR Data for Purity and Isomer Assessment of this compound:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Utility in qNMR |
|---|---|---|---|
| Aromatic Protons | ~7.0-7.5 | Multiplet | Purity determination (if well-resolved) |
| Vinylic Protons | ~5.0-6.5 | Multiplets | Isomeric ratio determination, purity |
| Methyl Protons | ~1.8-2.2 | Singlet/Doublet | Purity determination (often a sharp, well-resolved signal) |
Methods for Determination of Unsaturation in Complex Mixtures
In research contexts where this compound may be part of a complex mixture, it is often necessary to confirm the presence of unsaturation, a key feature of its diene moiety. Several chemical tests can be employed for this purpose. These are typically qualitative or semi-quantitative but are rapid and simple to perform.
Bromine Test: This test relies on the addition reaction of bromine across the double bonds of an unsaturated compound. byjus.com A solution of bromine in an inert solvent (like carbon tetrachloride) has a distinct reddish-brown color. vedantu.com When added to a sample containing this compound, the bromine will react with the double bonds, and the color will disappear. vedantu.comquora.com The persistence of the color indicates a saturated compound. vedantu.com
Baeyer's Test: This test uses a cold, dilute, alkaline solution of potassium permanganate (B83412) (KMnO₄), known as Baeyer's reagent. byjus.com This reagent has a deep purple color. When it reacts with an unsaturated compound, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, and the purple color of the solution disappears. youtube.com This color change is a positive indication of unsaturation. byjus.comcollegedunia.com
It is important to note that while these tests are effective for detecting the presence of unsaturation, they are not specific to this compound and will give a positive result for any compound with carbon-carbon double or triple bonds in the mixture.
Q & A
Q. What are the primary synthetic routes for (3-Methylpenta-1,4-dien-1-yl)benzene?
Q. How is this compound characterized structurally?
Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR: ¹H and ¹³C NMR identify diene conjugation (δ 5.2–6.0 ppm for vinyl protons) and methyl branching (δ 1.8–2.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.
- X-ray diffraction: SHELXL refinement (SHELX suite) resolves bond lengths and angles. For example, C=C bond lengths in the diene moiety typically range from 1.34–1.38 Å, confirming conjugation .
Q. What physicochemical properties are critical for handling this compound?
Methodological Answer: Key properties include:
- Stability: Air- and moisture-sensitive due to conjugated dienes; store under argon at –20°C.
- Solubility: Hydrophobic (soluble in THF, DCM; insoluble in water).
- Thermal behavior: Decomposes above 150°C (DSC/TGA data).
Advanced Research Questions
Q. How does this compound participate in cyclization reactions?
Methodological Answer: The compound acts as a diene precursor in gold-catalyzed Nazarov cyclizations. For example, cyclopenta-1,4-dienyl intermediates (similar to this compound) undergo [4+2] cycloadditions with electron-deficient dienophiles. Key parameters:
Q. What computational methods predict the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models:
Q. How should researchers resolve contradictions in reported synthetic yields?
Methodological Answer: Conflicting data (e.g., 1% vs. 61% yields) require systematic validation:
- Parameter screening: Optimize catalyst loading, solvent polarity, and temperature.
- Side-reaction analysis: Use GC-MS or LC-HRMS to detect byproducts (e.g., oligomerization).
- Replication: Repeat experiments under strictly controlled inert conditions (glovebox) .
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| Oxygen contamination | Reduces yield | Rigorous degassing of solvents |
| Catalyst decomposition | Unpredictable | Freshly prepared catalysts |
| Substrate purity | Critical | Pre-purify via recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
